"2-(3-Methoxyphenyl)-2-methylpropanenitrile" chemical properties
"2-(3-Methoxyphenyl)-2-methylpropanenitrile" chemical properties
An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile
Introduction
2-(3-Methoxyphenyl)-2-methylpropanenitrile is a nitrile-containing organic compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring a quaternary carbon center, a nitrile functional group, and a methoxy-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecular targets. The nitrile group serves as a versatile chemical handle for various transformations, while the methoxyphenyl moiety can modulate physicochemical properties such as lipophilicity, influencing the pharmacokinetic profile of derivative compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.
Chemical and Physical Properties
A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. These properties dictate handling, storage, and application in synthetic protocols. The key identifiers and properties of 2-(3-Methoxyphenyl)-2-methylpropanenitrile are summarized below.
| Property | Value | Reference |
| CAS Number | 17653-93-9 | [1][2] |
| Molecular Formula | C₁₁H₁₃NO | [1][2] |
| Molecular Weight | 175.23 g/mol | [1][2] |
| IUPAC Name | 2-(3-methoxyphenyl)-2-methylpropanenitrile | |
| Purity | Typically ≥95% | [2] |
| MDL Number | MFCD09414739 | [1][2] |
| Recommended Storage | 2-8°C, under dry conditions | [1] |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthetic procedures for 2-(3-Methoxyphenyl)-2-methylpropanenitrile are not extensively documented in public literature, its structure suggests a plausible and efficient synthesis via nucleophilic substitution. The most logical pathway involves the reaction of a suitable electrophile, such as a tertiary benzylic halide, with a cyanide salt. This approach is a cornerstone of nitrile synthesis from halogenoalkanes.[3]
Proposed Synthetic Pathway: Nucleophilic Cyanation
The synthesis can be envisioned starting from 3-methoxyacetophenone, which is first converted to a tertiary alcohol via a Grignard reaction, followed by conversion to a halide, and finally displacement with a cyanide nucleophile. A more direct, albeit potentially challenging, route would be the direct cyanation of a tertiary benzylic halide.
Caption: Proposed two-stage synthesis of the target compound.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMSO or acetone is chosen for the cyanation step.[4] These solvents effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus promoting the substitution reaction.
-
Mechanism: The reaction of the tertiary benzylic halide with the cyanide ion likely proceeds via an Sₙ1 mechanism. The tertiary benzylic carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the phenyl ring, making its formation favorable.
Reactivity and Potential Transformations
The chemical reactivity of 2-(3-Methoxyphenyl)-2-methylpropanenitrile is dominated by its two primary functional groups: the nitrile and the methoxy-substituted aromatic ring.
-
Nitrile Group (-C≡N): This group is a versatile precursor for other functionalities.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(3-methoxyphenyl)-2-methylpropanoic acid) or an amide intermediate.
-
Reduction: The nitrile can be reduced to a primary amine (1-amino-2-(3-methoxyphenyl)-2-methylpropane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]
-
-
Aromatic Ring: The methoxy group is an ortho-, para-director and activates the ring towards electrophilic aromatic substitution. However, the bulky tertiary alkyl group may provide significant steric hindrance, primarily directing incoming electrophiles to the positions para to the methoxy group (C5) and ortho (C2, C4), if sterically accessible.
-
Methoxy Group (-OCH₃): The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr) to yield a phenol.[5]
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.
Spectroscopic Profile (Predicted)
-
¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the methoxy group (-OCH₃), and a multiplet pattern in the aromatic region corresponding to the four protons on the 1,3-disubstituted benzene ring.
-
¹³C NMR: Key signals would include the quaternary carbon attached to the nitrile, the nitrile carbon itself (typically δ > 110 ppm), carbons of the two methyl groups, the methoxy carbon, and distinct signals for the aromatic carbons.
-
FT-IR: A characteristic sharp absorption band is expected around 2230-2250 cm⁻¹ corresponding to the C≡N stretch. Other key peaks would include C-H stretches (aromatic and aliphatic) and C-O stretches for the ether linkage.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 175.23. Fragmentation patterns would likely involve the loss of a methyl group or the cleavage of the benzylic bond.
Analytical Workflow for Purity Assessment
A standard workflow for assessing the purity of a synthesized batch would involve chromatographic separation followed by detection.
Caption: High-Performance Liquid Chromatography (HPLC) workflow.
Applications in Research and Drug Discovery
The true value of 2-(3-Methoxyphenyl)-2-methylpropanenitrile lies in its utility as a building block for creating novel molecules with potential therapeutic applications.
-
Scaffold for CNS Agents: The methoxyphenyl moiety is a common feature in drugs targeting the central nervous system. This compound serves as a precursor for developing novel antidepressants and anxiolytics.[1]
-
Role of the Nitrile Group: The nitrile group is recognized as a key pharmacophore in over 30 approved pharmaceuticals.[6] It can act as a bioisostere for a carbonyl group or engage in specific hydrogen bonding interactions with protein targets.[6] Its inclusion in a molecule can fine-tune polarity and metabolic stability.
-
Improved Pharmacokinetics: The lipophilicity imparted by the methoxyphenyl group can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is a critical consideration in CNS drug design.[1]
Safety and Handling
Based on safety data for structurally related nitriles, such as (3-Methoxyphenyl)acetonitrile, 2-(3-Methoxyphenyl)-2-methylpropanenitrile should be handled with significant caution.[7][8]
-
Hazard Classification:
-
Personal Protective Equipment (PPE):
-
Engineering Controls: Use only under a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use tight-sealing safety goggles and a face shield.[8]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and nitriles.[8]
-
-
First Aid Measures:
-
Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Do not induce vomiting.[8]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[8]
-
-
Stability and Reactivity:
-
Stability: The compound is stable under normal storage conditions.[8]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]
-
Hazardous Decomposition: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[8]
-
Experimental Protocols
The following protocols are provided as illustrative examples for the synthesis and analysis of the title compound. They are based on established chemical principles and procedures for analogous compounds.
Protocol: Synthesis via Nucleophilic Cyanation (Hypothetical)
Objective: To synthesize 2-(3-Methoxyphenyl)-2-methylpropanenitrile from 2-bromo-2-(3-methoxyphenyl)propane.
Materials:
-
2-bromo-2-(3-methoxyphenyl)propane (1.0 eq)
-
Sodium cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Add anhydrous DMSO via syringe to the flask until the sodium cyanide is suspended.
-
Substrate Addition: Dissolve 2-bromo-2-(3-methoxyphenyl)propane (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain with stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. This removes any unreacted acidic species and residual DMSO.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3-Methoxyphenyl)-2-methylpropanenitrile.
-
Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and MS analysis.
Protocol: HPLC Purity Analysis
Objective: To determine the purity of a sample of 2-(3-Methoxyphenyl)-2-methylpropanenitrile.
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration (1 mg/mL) in the mobile phase.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the standard solution to determine the retention time of the main peak.
-
Analysis: Inject the sample solution and record the chromatogram for a sufficient duration (e.g., 15-20 minutes) to allow for the elution of any potential impurities.
-
Calculation: Calculate the purity by the area percentage method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100.
-
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